molecular formula C11H11BrN4O2 B1449137 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine CAS No. 1620482-40-7

5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine

Cat. No.: B1449137
CAS No.: 1620482-40-7
M. Wt: 311.13 g/mol
InChI Key: UDTPHIUYGLIGEI-UHFFFAOYSA-N
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Description

5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine is a chemical compound with the CAS Number: 1620482-40-7 . It has a molecular weight of 311.14 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN4O2/c1-17-6-2-3-7(12)8(4-6)18-9-5-15-11(14)16-10(9)13/h2-5H,1H3,(H4,13,14,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.14 . It’s recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Antiviral Activity

  • Application in Antiviral Research: A study focused on 2,4-Diamino-6-hydroxypyrimidines, including derivatives like 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine, highlighted their potential in inhibiting retrovirus replication. These compounds, particularly the 5-methyl and 5-halogen-substituted derivatives, showed marked antiretroviral activity, comparable to reference drugs such as adefovir and tenofovir, but without significant toxicity (Hocková et al., 2003).

Synthesis and Derivative Studies

  • Synthesis of Biheterocycles: The compound has been used as a precursor for synthesizing biheterocycles. Specifically, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one was utilized to create a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles (Aquino et al., 2017).

Chemical Transformations and Reactions

  • Aminolysis of Substituted Pyrimidines: The aminolysis of 2- and 4-methoxy pyrimidines, including those with 5-bromo substituents, has been valuable for creating n- and t-butylaminopyrimidines. This study contributes to understanding the chemical reactions and transformations of such substituted pyrimidines (Brown & Forster, 1966).

Pharmaceutical Chemistry

  • Synthesis in Drug Development: The oxidative bromination of vanillin, an intermediate in the preparation of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (trimethoprim), involves brominated derivatives such as 5-bromovanillin. This highlights the role of brominated pyrimidines in pharmaceutical chemistry (Afanas'eva et al., 1987).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Properties

IUPAC Name

5-(2-bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-17-6-2-3-7(12)8(4-6)18-9-5-15-11(14)16-10(9)13/h2-5H,1H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTPHIUYGLIGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)OC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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